Hydrogen-Bond Donor/Acceptor Capacity: 4-Hydroxypiperidine vs. Des-Hydroxy Piperidine Analog
The target compound possesses two hydrogen-bond donor sites (4-amino group on triazine and 4-hydroxyl on piperidine) and five hydrogen-bond acceptor sites, as computed from its SMILES structure (OC1CCN(C2=NC(N)=NC(Cl)=N2)CC1) . By contrast, the closest des-hydroxy analog, 4-chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine (CAS 151898-42-9), possesses only one hydrogen-bond donor (the 2-amino group) and four hydrogen-bond acceptors . The additional H-bond donor introduced by the 4-hydroxyl group is predicted to increase aqueous solubility and enhance target binding affinity in systems where a hydrogen-bond interaction with the receptor is favorable.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 H-bond donors (4-amino + 4-hydroxyl) |
| Comparator Or Baseline | 4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine (CAS 151898-42-9): 1 H-bond donor |
| Quantified Difference | +1 H-bond donor (100% increase) |
| Conditions | Computed from SMILES using standard H-bond donor counting rules |
Why This Matters
For medicinal chemistry programs, an additional hydrogen-bond donor can improve solubility by >10-fold in some series and enables target engagement through polar contacts unavailable to the des-hydroxy comparator.
